molecular formula C12H11BrCl2O B8592041 2-Bromo-1-[1-(3,4-dichlorophenyl)cyclobutyl]ethan-1-one CAS No. 161190-28-9

2-Bromo-1-[1-(3,4-dichlorophenyl)cyclobutyl]ethan-1-one

Cat. No.: B8592041
CAS No.: 161190-28-9
M. Wt: 322.02 g/mol
InChI Key: GDLAAGCDLYXWCK-UHFFFAOYSA-N
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Description

2-Bromo-1-[1-(3,4-dichlorophenyl)cyclobutyl]ethan-1-one is a useful research compound. Its molecular formula is C12H11BrCl2O and its molecular weight is 322.02 g/mol. The purity is usually 95%.
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Properties

CAS No.

161190-28-9

Molecular Formula

C12H11BrCl2O

Molecular Weight

322.02 g/mol

IUPAC Name

2-bromo-1-[1-(3,4-dichlorophenyl)cyclobutyl]ethanone

InChI

InChI=1S/C12H11BrCl2O/c13-7-11(16)12(4-1-5-12)8-2-3-9(14)10(15)6-8/h2-3,6H,1,4-5,7H2

InChI Key

GDLAAGCDLYXWCK-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(C2=CC(=C(C=C2)Cl)Cl)C(=O)CBr

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of bromine (18 ml) in chloroform (80 ml) was added dropwise at 10°-15° C. over 1.5 hours to a stirred solution of the above 1-[1-(3,4-dichlorophenyl)-cyclobutyl]ethanone (89.6 g) in a mixture of methanol (120 ml) and chloroform (20 ml). When the addition was complete, the mixture was stirred at ambient temperature for 1 hour, then poured onto an excess of ice-water. The aqueous layer was separated and the product extracted into dichloromethane (2×150 ml). The combined organic solutions were washed with saturated aqueous sodium hydrogen carbonate solution (2×200 ml) then with water, dried over calcium chloride and the solvent removed in vacuo to yield an oil. The oil was distilled to give 2-bromo-l-[1-(3,4-dichlorophenyl)-cyclobutyl]ethanone (88.31 g), b.p. 148°-154° C./0.66 mbar.
Quantity
18 mL
Type
reactant
Reaction Step One
Quantity
89.6 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of bromine (10.2 ml) in dichloromethane (50 ml) was added dropwise over 3.5 hours at 10-15° C. under nitrogen to a stirred solution of 1-[1-(3,4-dichlorophenyl)cyclobutyl]ethanone (47 g) in a mixture of methanol (75 ml) and dichloromethane (15 ml). After the addition was complete, the mixture was stirred at ambient temperature for 2.5 hours, then poured onto ice-water (500 ml). The aqueous layer was separated and washed with dichloromethane (3×100 ml), then the combined organic solutions were washed with saturated aqueous sodium hydrogen carbonate solution (2×100 ml) and water (100 ml), dried (CaCl2), and the solvents removed in vacua. The residue was distilled to give 2-bromo-1-[1-(3,4-dichlorophenyl)cyclobutyl]ethanone as a pale yellow oil (40.2 g), b.p. 156-164° C. at 0.8 mbar.
Quantity
10.2 mL
Type
reactant
Reaction Step One
Quantity
47 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

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